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Compound of Interest

Compound Name:
3-Bromo-4,5-

dimethoxybenzaldehyde

Cat. No.: B129006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of 4,5-

dimethoxybenzaldehyde, a key chemical transformation for the synthesis of various

pharmaceutical intermediates and fine chemicals. This document details experimental

protocols, presents quantitative data, and illustrates the underlying reaction mechanism.

Introduction
The bromination of 4,5-dimethoxybenzaldehyde, also known as veratraldehyde, is an

electrophilic aromatic substitution reaction that introduces a bromine atom onto the benzene

ring. The position of bromination is directed by the activating methoxy groups and the

deactivating, meta-directing aldehyde group. This reaction is crucial for the synthesis of

substituted benzaldehyde derivatives, which are valuable precursors in drug discovery and

materials science. For instance, 2-bromo-4,5-dimethoxybenzaldehyde is a key intermediate in

the synthesis of various compounds.[1][2]

Reaction Protocols and Quantitative Data
Several methods for the bromination of 4,5-dimethoxybenzaldehyde have been reported,

primarily differing in the choice of brominating agent and solvent. The primary product of this

reaction is typically 2-bromo-4,5-dimethoxybenzaldehyde.
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Bromination using Molecular Bromine in Methanol
This method provides a high yield of 2-bromo-4,5-dimethoxybenzaldehyde.[1] The reaction is

initiated by dissolving 3,4-dimethoxybenzaldehyde in methanol, followed by the addition of

bromine while controlling the temperature.[1]

Experimental Protocol:

A glass reactor is charged with methanol, and powdered 3,4-dimethoxybenzaldehyde is

added with stirring.

The mixture can be gently heated to ensure complete dissolution.

Bromine is then added while cooling to maintain the temperature below 40°C.

The reaction mixture is stirred at this temperature for one hour.

Following the reaction, a portion of the methanol is removed by distillation.

Upon cooling, water is added to precipitate the product.

The resulting slurry is filtered, washed with cold methanol, and dried under vacuum.[1]

Reactant Moles Amount

3,4-Dimethoxybenzaldehyde 24.07 4.0 kg

Bromine 27.53 4.4 kg

Methanol - 27 L (25 L + 2 L rinse)

Water - 15 L

Product Yield Melting Point TLC Rf

2-Bromo-4,5-

dimethoxybenzaldehy

de

91.4% 143-146°C 0.55
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Bromination using Potassium Bromate and
Hydrobromic Acid in Acetic Acid
This in situ generation of bromine offers an alternative to using molecular bromine directly,

which can be hazardous.[3][4] This method involves the reaction of veratraldehyde with

potassium bromate (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid.[3]

Experimental Protocol:

Veratraldehyde and potassium bromate are added to a round bottom flask containing glacial

acetic acid at room temperature.

The mixture is stirred, and hydrobromic acid (47%) is added dropwise.

Stirring is continued for 45 minutes, and the reaction is monitored by TLC.

The reaction mixture is then poured into ice water and stirred for 10 minutes.

A solution of sodium thiosulfate is added until the color of the mixture changes, indicating the

quenching of excess bromine.

The solid product is collected by filtration, washed with cold distilled water, and recrystallized

from ethanol.[3]

Reactant Moles Amount

Veratraldehyde 10 mmol

KBrO₃ 3.3 mmol

Glacial Acetic Acid - 5 mL

HBr (47%) - 1 mL

Product Yield Melting Point

2-Bromo-4,5-

dimethoxybenzaldehyde
82.03% 142-144°C
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A scale-up study for this reaction showed varying yields with different masses of

veratraldehyde.[3][4]

Veratraldehyde (grams) Yield (%)

0.5 21.63

1.0 82.03

2.0 69.38

3.0 69.84

Characterization Data:

FTIR (cm⁻¹): The presence of C-Br (1018), C=O, aromatic C=C, and C-O ether functional

groups were confirmed.[3][4]

GC-MS (m/z): A molecular ion peak (M+) at 244 was observed, corresponding to the

molecular weight of 2-bromo-4,5-dimethoxybenzaldehyde.[3][4]

Reaction Mechanism and Workflow
The bromination of 4,5-dimethoxybenzaldehyde proceeds via an electrophilic aromatic

substitution mechanism. The methoxy groups are strong activating groups and ortho-, para-

directors, while the aldehyde group is a deactivating meta-director. The directing effects of the

two methoxy groups reinforce each other, leading to substitution at the positions ortho to them.

Electrophilic Aromatic Substitution Workflow```dot
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Caption: Mechanism of electrophilic aromatic bromination.

Conclusion
The bromination of 4,5-dimethoxybenzaldehyde is a well-established and efficient reaction for

the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde. The choice of brominating agent and

reaction conditions can be tailored to specific laboratory needs, with both molecular bromine

and in situ generated bromine providing high yields. The detailed protocols and quantitative
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data presented in this guide serve as a valuable resource for researchers and professionals in

the fields of organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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